(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide
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Overview
Description
(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C4H11N3O and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Interaction with Serotonin and Dopamine Receptors
One of the research applications of derivatives of compounds related to (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide involves their interaction with central serotonin and dopamine receptors. Studies have shown that certain enantiomers of these derivatives can displace [3H]-8-OH DPAT from 5-HT1A binding sites, indicating their potential role in modulating neurotransmitter systems in the brain (Björk et al., 1989).
Imaging in Alzheimer's Disease
Another application is in the field of Alzheimer's disease research. Compounds like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), related to this compound, have been used in PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).
Fluorescence Imaging of Zinc Ions
In cell biology, derivatives of this compound have been used as fluorescent probes. For instance, a 2-(N,N-Dimethylamino)naphthalene-based probe exhibited significant fluorescence enhancement in the presence of zinc ions, enabling high-resolution fluorescence imaging in HeLa cells and Arabidopsis (Lee et al., 2015).
Drug Delivery Applications
In the realm of drug delivery, pH-sensitive hydrogels composed of derivatives including 2-(dimethylamino)ethylmethacrylate have shown potential. These hydrogels exhibit controlled release characteristics, making them suitable for applications such as anticancer drug delivery (Eswaramma et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s plausible that the compound interacts with its targets through covalent bonding, given its structural similarity to other compounds known to exhibit such behavior . The dimethylamino group in the compound could potentially form a bond with a polarized alkene or aldehyde group in the target molecule .
Biochemical Pathways
It’s reasonable to assume that the compound could influence various metabolic pathways, given the broad range of biological processes that similar compounds are known to affect .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and overall effect .
Result of Action
It’s plausible that the compound could induce changes at the molecular level, given its potential to form covalent bonds with target molecules .
Action Environment
The action, efficacy, and stability of (1Z)-2-(Dimethylamino)-N’-hydroxyethanimidamide could be influenced by various environmental factors. For instance, the compound’s interaction with its targets could be affected by the pH of the surrounding environment . Additionally, the compound’s stability could be influenced by factors such as temperature and the presence of other chemicals in the environment .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide involves the reaction of N,N-dimethylformamide dimethyl acetal with hydroxylamine hydrochloride followed by the reaction with ethyl chloroformate and then with ethylenediamine.", "Starting Materials": [ "N,N-dimethylformamide dimethyl acetal", "hydroxylamine hydrochloride", "ethyl chloroformate", "ethylenediamine" ], "Reaction": [ "Step 1: Reaction of N,N-dimethylformamide dimethyl acetal with hydroxylamine hydrochloride in the presence of sodium acetate and ethanol to form N,N-dimethylformamidine hydroxylamine.", "Step 2: Reaction of N,N-dimethylformamidine hydroxylamine with ethyl chloroformate in the presence of triethylamine to form N,N-dimethylformamidine hydroxamic acid ethyl ester.", "Step 3: Reaction of N,N-dimethylformamidine hydroxamic acid ethyl ester with ethylenediamine in the presence of triethylamine to form (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide." ] } | |
CAS No. |
67015-08-1 |
Molecular Formula |
C4H11N3O |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-(dimethylamino)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-7(2)3-4(5)6-8/h8H,3H2,1-2H3,(H2,5,6) |
InChI Key |
XTDHXKQOPRQCKF-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)C/C(=N\O)/N |
SMILES |
CN(C)CC(=NO)N |
Canonical SMILES |
CN(C)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.